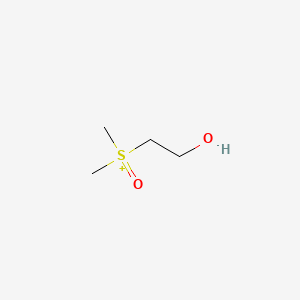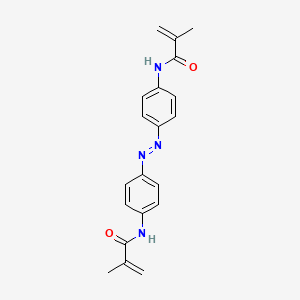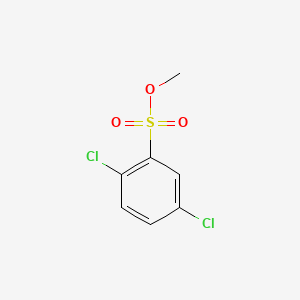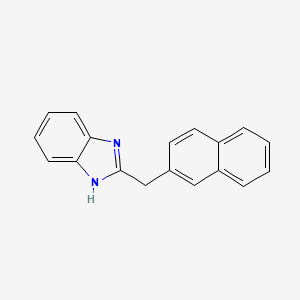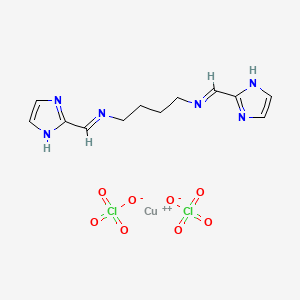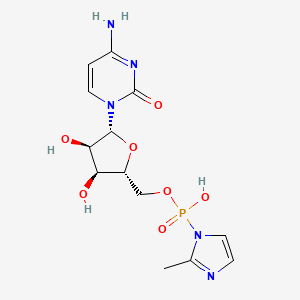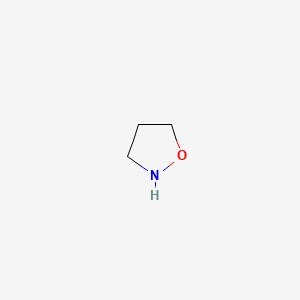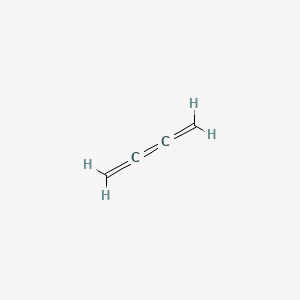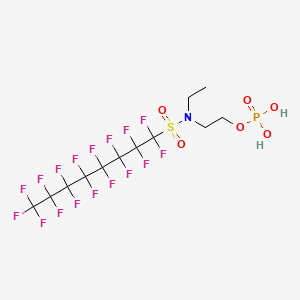
1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)- is a highly fluorinated sulfonamide compound. It is known for its unique chemical properties, including high thermal stability and resistance to degradation. This compound is often used in various industrial applications due to its surfactant properties and its role as an intermediate in the synthesis of other fluorinated compounds .
Méthodes De Préparation
The synthesis of 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)- typically involves the condensation of perfluorooctane-1-sulfonic acid with ethylamine . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve more complex processes to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of simpler fluorinated compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups. Common reagents used in these reactions include strong acids, bases, and oxidizing agents.
Applications De Recherche Scientifique
1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)- has several scientific research applications:
Mécanisme D'action
The compound exerts its effects through various molecular pathways. It is biotransformed by N-de-ethylation to an insecticidally active and toxic metabolite . This transformation involves the removal of the ethyl group, leading to the formation of a more reactive species that can interact with biological targets .
Comparaison Avec Des Composés Similaires
1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)- can be compared with other similar compounds, such as:
N-Ethylperfluorooctane-1-sulfonamide: Similar in structure but lacks the phosphonooxyethyl group.
N-Ethylperfluorooctanesulfonamidoethanol: Contains a hydroxyethyl group instead of the phosphonooxyethyl group.
N-Ethylperfluorooctanesulfonamide: Another closely related compound with similar properties.
These comparisons highlight the uniqueness of the phosphonooxyethyl group in 1-Octanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-(phosphonooxy)ethyl)-, which contributes to its distinct chemical and physical properties.
Propriétés
Numéro CAS |
3820-83-5 |
|---|---|
Formule moléculaire |
C12H11F17NO6PS |
Poids moléculaire |
651.23 g/mol |
Nom IUPAC |
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C12H11F17NO6PS/c1-2-30(3-4-36-37(31,32)33)38(34,35)12(28,29)10(23,24)8(19,20)6(15,16)5(13,14)7(17,18)9(21,22)11(25,26)27/h2-4H2,1H3,(H2,31,32,33) |
Clé InChI |
JRSUJBJSUYPODE-UHFFFAOYSA-N |
SMILES |
CCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
SMILES canonique |
CCN(CCOP(=O)(O)O)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
| 3820-83-5 | |
Numéros CAS associés |
67969-69-1 (diammonium salt) |
Synonymes |
N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-1-octanesulfonamide dihydrogen phosphate ester N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(2-hydroxyethyl)-1-octanesulfonamide dihydrogen phosphate ester, diammonium salt PSAEP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


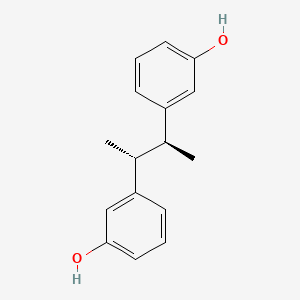
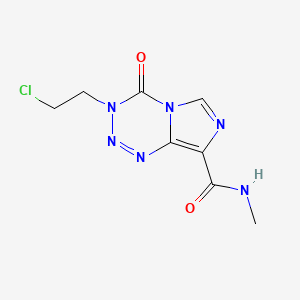
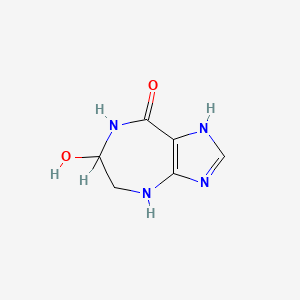
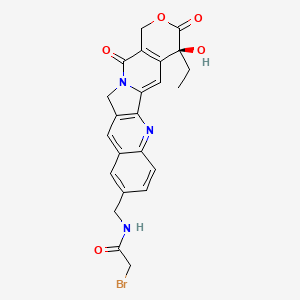
![4-amino-1-[(2R,3S,4S)-2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidin-2-one](/img/structure/B1194034.png)
